An In-depth Technical Guide to Methyl 3-(benzyloxy)cyclobutanecarboxylate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Methyl 3-(benzyloxy)cyclobutanecarboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(benzyloxy)cyclobutanecarboxylate is a bifunctional organic molecule that incorporates a rigid, puckered cyclobutane core, a methyl ester, and a benzyl ether. This unique combination of features makes it a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry. The cyclobutane scaffold, once considered a synthetic curiosity, is now increasingly recognized for its ability to impart favorable pharmacological properties. Its three-dimensional structure can offer advantages in potency, selectivity, and pharmacokinetic profiles by providing conformational rigidity and novel exit vectors for molecular elaboration.[1][2] This guide provides a comprehensive overview of the chemical properties, a detailed synthetic protocol, and the potential applications of methyl 3-(benzyloxy)cyclobutanecarboxylate for professionals in drug discovery and development.
Physicochemical Properties
Methyl 3-(benzyloxy)cyclobutanecarboxylate is typically a colorless to light yellow liquid at room temperature.[3] It is important to note that this compound can exist as cis and trans isomers, which may have different physical properties. Commercial availability often includes mixtures of these isomers.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₆O₃ | [4][5][6] |
| Molecular Weight | 220.26 g/mol | [4][6] |
| CAS Number | 4934-98-9 (isomer mixture or unspecified), 84182-50-3 (trans isomer) | [3][6] |
| Boiling Point | ~298 °C at 760 mmHg | [7] |
| Density | ~1.11 g/cm³ | [7] |
| Appearance | Colorless to light yellow liquid | [3] |
| Storage | Store at room temperature in a dry, sealed container |
Synthesis of Methyl 3-(benzyloxy)cyclobutanecarboxylate
A robust and logical synthetic pathway to methyl 3-(benzyloxy)cyclobutanecarboxylate commences with the commercially available methyl 3-oxocyclobutanecarboxylate. The synthesis involves a two-step sequence: reduction of the ketone to a hydroxyl group, followed by benzylation of the resulting alcohol.
Caption: Synthetic workflow for Methyl 3-(benzyloxy)cyclobutanecarboxylate.
Experimental Protocol
Part 1: Reduction of Methyl 3-oxocyclobutanecarboxylate
This step focuses on the stereoselective reduction of the ketone to the corresponding alcohol. The choice of reducing agent can influence the cis/trans ratio of the product. Sodium borohydride is a mild and effective reagent for this transformation.
-
Materials:
-
Methyl 3-oxocyclobutanecarboxylate
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve methyl 3-oxocyclobutanecarboxylate in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution. The addition is exothermic.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxycyclobutanecarboxylate. The product can be used in the next step with or without further purification.
-
Part 2: Benzylation of Methyl 3-hydroxycyclobutanecarboxylate
The hydroxyl group of the intermediate is protected as a benzyl ether. The Williamson ether synthesis is a classic and reliable method for this transformation.
-
Materials:
-
Methyl 3-hydroxycyclobutanecarboxylate
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 3-hydroxycyclobutanecarboxylate in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure methyl 3-(benzyloxy)cyclobutanecarboxylate.
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Spectroscopic Characterization (Predicted)
¹H NMR
-
Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl group.
-
Benzyl Protons: A singlet at approximately δ 4.5 ppm for the two benzylic protons (-O-CH₂ -Ph).
-
Methine Proton: A multiplet for the proton on the carbon bearing the benzyloxy group (-CH -O-Bn). The chemical shift and multiplicity will depend on the cis/trans stereochemistry.
-
Methyl Ester Protons: A singlet at approximately δ 3.7 ppm for the three methyl protons of the ester group (-COOCH₃ ).
-
Cyclobutane Protons: A series of multiplets in the upfield region (δ 1.8-2.8 ppm) corresponding to the remaining protons on the cyclobutane ring. The exact chemical shifts and coupling constants will be highly dependent on the stereochemistry.
¹³C NMR
-
Ester Carbonyl: A signal around δ 174-176 ppm.
-
Aromatic Carbons: Signals in the range of δ 127-138 ppm, with the ipso-carbon appearing at the higher end of this range.
-
Benzylic Carbon: A signal around δ 70 ppm for the benzylic carbon (-O-C H₂-Ph).
-
Methine Carbon: A signal for the carbon bearing the benzyloxy group (-C H-O-Bn).
-
Methyl Ester Carbon: A signal around δ 52 ppm (-COOC H₃).
-
Cyclobutane Carbons: Signals in the aliphatic region (δ 20-40 ppm).
Infrared (IR) Spectroscopy
-
C=O Stretch (Ester): A strong absorption band around 1730 cm⁻¹.
-
C-O Stretch (Ether and Ester): Strong absorptions in the region of 1050-1250 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks typically above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks typically below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.
Mass Spectrometry
-
Molecular Ion (M⁺): A peak at m/z = 220.
-
Major Fragments: Expect to see fragments corresponding to the loss of the methoxy group (M-31), the benzyl group (M-91), and potentially cleavage of the cyclobutane ring.
Reactivity and Stability
The chemical behavior of methyl 3-(benzyloxy)cyclobutanecarboxylate is dictated by its three primary functional groups: the methyl ester, the benzyl ether, and the cyclobutane ring.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(benzyloxy)cyclobutanecarboxylic acid, under either acidic or basic conditions. Basic hydrolysis, for example with lithium hydroxide in a THF/water mixture, is a common method.[8]
-
Benzyl Ether Cleavage: The benzyl ether is a robust protecting group but can be cleaved under specific conditions. Catalytic hydrogenolysis (e.g., H₂, Pd/C) is a standard method for debenzylation, which would yield methyl 3-hydroxycyclobutanecarboxylate.[4][9] Oxidative cleavage using reagents like ozone is also a possibility.[10]
-
Cyclobutane Ring Stability: The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), making it susceptible to ring-opening reactions under certain thermal, photochemical, or catalytic conditions.[5][11] However, under typical synthetic transformations, the cyclobutane core is generally stable.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of a cyclobutane moiety into drug candidates is an increasingly utilized strategy to enhance their pharmacological properties. The rigid, three-dimensional nature of the cyclobutane ring can lead to improved metabolic stability, conformational constraint, and better binding affinity to biological targets.[2]
Caption: Potential applications of the methyl 3-(benzyloxy)cyclobutanecarboxylate scaffold.
Methyl 3-(benzyloxy)cyclobutanecarboxylate serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications:
-
Scaffold for Kinase and Protease Inhibitors: The cyclobutane core can act as a rigid scaffold to present pharmacophoric groups in a defined spatial orientation for optimal interaction with the active sites of enzymes like kinases and proteases.[2]
-
Building Block for 3D Fragment Libraries: In fragment-based drug discovery (FBDD), there is a growing need for three-dimensional fragments to explore novel chemical space. The cyclobutane motif in this molecule provides an excellent starting point for the generation of such libraries.[12]
-
Aryl Bioisostere: The cyclobutane ring can be used as a non-planar bioisosteric replacement for aromatic rings, which can lead to improved physicochemical properties such as solubility and metabolic stability.[13]
Conclusion
Methyl 3-(benzyloxy)cyclobutanecarboxylate is a valuable and versatile building block for organic synthesis, particularly in the context of medicinal chemistry. Its synthesis from readily available starting materials is straightforward, and its functional groups offer multiple handles for further chemical modification. The inherent properties of the cyclobutane ring provide a compelling rationale for its use in the design of novel therapeutics with potentially enhanced pharmacological profiles. This guide has provided a detailed overview of its properties, a practical synthetic protocol, and an exploration of its potential applications, serving as a valuable resource for researchers in the field.
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